p-Toluenesulfonic acid monohydrate

Friedel-Crafts alkylation catalyst selectivity green chemistry

Researchers requiring strong Brønsted acid catalysis without the corrosivity and side-reaction promiscuity of concentrated H₂SO₄ or the deliquescence variability of anhydrous PTSA find a reliable solution in p-TsOH·H₂O. • Defined water content (8-12% by KF) ensures reproducible catalytic performance batch-to-batch • ACS reagent grade (≥98.5%) with Fe ≤0.01%, heavy metals ≤0.001%-certified for API intermediate synthesis • High water solubility (670 g/L, 20°C) enables homogeneous aqueous catalysis; recoverable & reusable catalyst reduces process costs Supplied as a non-hygroscopic white crystalline solid. Bulk quantities available.

Molecular Formula C7H8O3S.H2O
C7H10O4S
Molecular Weight 190.22 g/mol
CAS No. 6192-52-5
Cat. No. B043110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonic acid monohydrate
CAS6192-52-5
Synonyms4-toluene sulfonate
4-toluenesulfonic acid
4-toluenesulfonic acid ammonium salt
4-toluenesulfonic acid monohydrate
4-toluenesulfonic acid, calcium salt
4-toluenesulfonic acid, copper (2+) salt
4-toluenesulfonic acid, ion (1+)
4-toluenesulfonic acid, lithium salt
4-toluenesulfonic acid, magnesium salt
4-toluenesulfonic acid, potassium salt
4-toluenesulfonic acid, rubidium salt
4-toluenesulfonic acid, silver (+1) salt
4-toluenesulfonic acid, sodium salt
4-toluenesulfonic acid, zinc salt
p-toluene sulfonate
p-toluene sulphonic acid
p-toluenesulfonate
p-toluenesulfonate pyridinium
p-toluenesulfonic acid
para-toluene sulfonate
para-toluenesulfonic acid
Molecular FormulaC7H8O3S.H2O
C7H10O4S
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.O
InChIInChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
InChIKeyKJIFKLIQANRMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Toluenesulfonic Acid Monohydrate: Baseline and Procurement Profile


p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, CAS 6192-52-5) is a white crystalline oxonium salt with the molecular formula C₇H₈O₃S·H₂O and molecular weight 190.22 g/mol, classified as a strong organic Brønsted acid . It is the monohydrate form of p-toluenesulfonic acid (PTSA), distinguished from the anhydrous form (CAS 104-15-4) by its defined water of crystallization (typically 8–12% by Karl Fischer titration) . Commercial grades routinely achieve ≥98.5% purity (HPLC or acidimetric titration), with ACS reagent specifications imposing strict impurity limits: ≤0.1% ignition residue, ≤0.3% sulfate, ≤0.01% Fe, ≤0.002% Na, and ≤0.001% heavy metals (as Pb) . The compound exhibits high water solubility (670 g/L at 20°C) and a melting point of 103–107°C (literature) . As a procurement target, p-TsOH·H₂O is an inexpensive, easy-to-handle solid organic acid that serves as a catalyst in esterification, alkylation, condensation, and multicomponent reactions, and as a key intermediate for p-toluenesulfonate salts and tosylate derivatives .

Strong organic Brønsted acid catalyst for esterification, alkylation, and condensation reactions

Defined monohydrate crystalline solid with consistent water content (8–12%), easy handling

ACS reagent-grade option with strict trace-metal limits (Fe, Na, Pb) for sensitive synthesis

High aqueous solubility supports homogeneous acid catalysis in water and hydrotrope precursor use

Why p-Toluenesulfonic Acid Monohydrate Outperforms Generic Alternatives


Procurement decisions for sulfonic acid catalysts face a critical choice among the monohydrate, anhydrous PTSA, mineral acids (H₂SO₄), alternative sulfonic acids (methanesulfonic acid), and sulfonate salts (sodium xylene sulfonate). Direct substitution is precluded by four factors: (1) Hydration state governs handling safety and catalytic performance—the monohydrate provides a defined, non-hygroscopic crystalline solid with consistent water content (8–12%), whereas anhydrous PTSA is deliquescent and variable in acid titer . (2) Acid strength (pKa ≈ −2.8 to −0.43) is sufficient for Brønsted catalysis but avoids the extreme corrosivity and side-reaction promiscuity of concentrated H₂SO₄ (pKa ≈ −3) or HF [1]. (3) The aromatic toluenesulfonic acid core confers organic-phase compatibility that purely aliphatic sulfonic acids (e.g., methanesulfonic acid) lack, altering reaction kinetics and product distribution [2]. (4) Unlike sulfonate hydrotropes (e.g., sodium xylene sulfonate), the free acid form is required for proton-catalyzed transformations [3]. The evidence that follows quantifies exactly where p-TsOH·H₂O delivers measurable differentiation relative to its closest comparators.

Hydration state mismatch

Anhydrous PTSA is deliquescent and lacks fixed water specification; direct substitution may shift stoichiometry and handling reproducibility.

Acid strength and side-reaction profile

Concentrated H₂SO₄ or HF introduces stronger acidity and broader side-reaction promiscuity; sulfonate hydrotropes lack Brønsted acid functionality.

Organic-phase compatibility

Purely aliphatic sulfonic acids (e.g., methanesulfonic acid) may alter reaction kinetics and product distribution vs. the aromatic p-TsOH core.

Quantified Differentiation vs. Comparators


Alkylation Selectivity vs. AlCl₃, BF₃, and Mineral Acids

In intermolecular aromatic alkylation with activated alkyl halides, alkenes, or tosylates, p-toluenesulfonic acid monohydrate (TsOH) exhibited minimal formation of undesired side products from transalkylation and polymerization compared to conventional Friedel-Crafts catalysts. The study explicitly states that 'the extent of the formation of undesired products from side reactions such as transalkylation, polymerization, etc. was minimal with the TsOH-catalyzed reaction' relative to AlCl₃, BF₃, HF, and concentrated H₂SO₄ [1].

Alkylation selectivity
Head-to-head
Minimal transalkylation and polymerization byproducts vs. AlCl₃, BF₃, HF, H₂SO₄
Supports higher product purity through reduced side-product formation
Qualitative comparison; no quantitative yield difference reported
Friedel-Crafts alkylation catalyst selectivity green chemistry side-reaction suppression

Defined Hydration State vs. Anhydrous PTSA

p-Toluenesulfonic acid monohydrate (CAS 6192-52-5) is supplied with a defined water of crystallization content of 8–12% by Karl Fischer titration, whereas anhydrous PTSA (CAS 104-15-4) is deliquescent and lacks a fixed hydration specification . ACS reagent-grade monohydrate further limits ignition residue to ≤0.1%, sulfate to ≤0.3%, Fe to ≤0.01%, Na to ≤0.002%, and heavy metals (as Pb) to ≤0.001% .

Hydration specification
Specification review
8–12% H₂O by Karl Fischer; anhydrous form lacks fixed water content
Enables precise stoichiometric control and lot consistency
Data to verify per supplier certificate
reagent handling stoichiometry control Karl Fischer titration catalyst reproducibility

Aqueous Solubility vs. Sulfonate Hydrotropes

p-Toluenesulfonic acid monohydrate exhibits a water solubility of 670 g/L at 20°C, enabling high-concentration aqueous-phase catalysis and direct use as a hydrotrope precursor . In contrast, the sodium sulfonate salts used industrially as hydrotropes (e.g., sodium xylene sulfonate, sodium toluenesulfonate) are water-soluble but lack the Brønsted acid functionality required for proton-catalyzed reactions [1]. Anhydrous PTSA, while also highly soluble, is more hygroscopic and less convenient for aqueous applications due to its variable water uptake .

Aqueous solubility
Class-level
670 g/L at 20°C; sodium sulfonate salts lack Brønsted acid function
Supports homogeneous water-phase acid catalysis without co-solvents
Solubility may vary with lot; test in target medium
solubility hydrotrope aqueous reaction media formulation compatibility

Catalyst Recoverability vs. Single-Use Mineral Acids

p-Toluenesulfonic acid monohydrate can be recovered from reaction mixtures and reused, whereas conventional Friedel-Crafts catalysts (AlCl₃, BF₃) and mineral acids (HF, H₂SO₄) are typically consumed or require neutralization and disposal after a single use [1]. The ability to recover and reuse the catalyst, along with minimal environmentally unfriendly waste generation, was explicitly cited as an important advantage of TsOH over other conventional catalysts [1].

Catalyst recoverability
Head-to-head
Recoverable and reusable; AlCl₃, BF₃, HF, H₂SO₄ are consumed or neutralized
May reduce reagent consumption and waste in multi-batch processes
Qualitative demonstration; cycle number not quantified
catalyst recovery green chemistry process economics waste reduction

Trace Metal Control: ACS vs. Technical Grade

ACS reagent-grade p-toluenesulfonic acid monohydrate (Product 402885) meets stringent impurity limits: ignition residue ≤0.1%, sulfate (SO₄²⁻) ≤0.3%, iron (Fe) ≤0.01%, sodium (Na) ≤0.002%, and heavy metals (as Pb) ≤0.001% . Technical or industrial-grade PTSA products typically lack these quantified metal limits or specify higher tolerance ranges. For example, lower-purity grades may contain ≥85% toluene-4-sulfonic acid with up to 12% water and unspecified metal content .

Trace metal control
Specification review
ACS reagent: Fe ≤0.01%, Na ≤0.002%, heavy metals (Pb) ≤0.001%
Critical for metal-sensitive catalytic cycles and pharmaceutical intermediate synthesis
Technical grades lack defined metal limits
trace metal analysis ACS reagent pharmaceutical intermediate impurity specification

Divergent Heterocycle Selectivity vs. ZnBr₂ and FeCl₃

In sequential reactions of 2-alkynylanilines with ketones, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as a promoter in EtOH at reflux selectively afforded 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones, while the same starting materials with ZnBr₂ as catalyst under identical conditions gave N-alkenylindole derivatives. With p-TsOH·H₂O and FeCl₃ in toluene at 110°C, 4-substituted quinolines were obtained [1].

Divergent heterocycle selectivity
Head-to-head
p-TsOH·H₂O → dihydroquinolinones; ZnBr₂ → N-alkenylindoles from same substrate
Enables access to distinct chemotypes in diversity-oriented synthesis
Reported product classes; yields not detailed in abstract
divergent synthesis Brønsted acid catalysis heterocyclic chemistry product selectivity

Optimal Application Scenarios


Selective Friedel-Crafts Alkylation

Use p-TsOH·H₂O as the catalyst when intermolecular alkylation of aromatic nuclei with activated alkyl halides, alkenes, or tosylates demands high target product purity. The catalyst minimizes transalkylation and polymerization side products compared to AlCl₃, BF₃, HF, and H₂SO₄, reducing downstream purification and waste treatment costs [1]. The reaction proceeds under mild conditions in an open atmosphere, and the catalyst is recoverable for reuse, enhancing process economics for multi-batch operations [1].

Pharmaceutical Intermediates with Trace Metal Control

Select ACS reagent-grade p-TsOH·H₂O (≥98.5% purity) for applications where metal contamination must be rigorously controlled, such as active pharmaceutical ingredient (API) intermediates or metal-sensitive catalytic cycles. The ACS specification guarantees Fe ≤0.01%, Na ≤0.002%, heavy metals (as Pb) ≤0.001%, and ignition residue ≤0.1%, providing a certified purity profile absent in technical-grade alternatives .

Aqueous-Phase Catalysis and Hydrotrope Precursors

Leverage the high water solubility of p-TsOH·H₂O (670 g/L at 20°C) for homogeneous acid catalysis in aqueous media without organic co-solvents . For industrial formulations, the free acid form can be neutralized in situ to sodium p-toluenesulfonate, a widely used hydrotrope for solubilizing hydrophobic compounds in aqueous detergent, cosmetic, and cleaning product formulations [2].

Divergent Synthesis of Quinoline Scaffolds

Employ p-TsOH·H₂O as a Brønsted acid promoter to selectively access 2,3-dihydroquinolin-4(1H)-one scaffolds from 2-alkynylanilines and ketones, a product class distinct from the N-alkenylindole derivatives obtained with ZnBr₂ under otherwise identical conditions [3]. This divergent selectivity enables efficient exploration of quinoline-based chemical space in medicinal chemistry and library synthesis programs.

Application
Selection Property
Validation Focus
Selective Friedel-Crafts alkylation
Minimized transalkylation and polymerization
Side-product profile vs. conventional Lewis/mineral acids
Pharmaceutical intermediate synthesis
ACS reagent-grade impurity profile
Trace metal contamination control (Fe, Na, Pb)
Aqueous-phase acid catalysis
High water solubility and Brønsted acid function
Homogeneous catalysis in water; hydrotrope precursor suitability
Divergent heterocycle synthesis
Brønsted acid promoter selectivity
Dihydroquinolinone vs. indole chemotype control

Technical Documentation Hub

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